6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
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Overview
Description
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is a lignan, a type of natural compound, isolated from various species of the Phyllanthus plant. It has been identified for its wide range of therapeutic potentials, including anxiolytic, anti-inflammatory, and anti-leishmanial activities . The chemical structure of niranthin is characterized by a complex arrangement of phenylpropanoid units, making it a unique and potent bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and acetone has been employed, yielding extracts with varying lignan contents . Advanced techniques like microwave-assisted extraction and enzymatic treatment have also been developed to optimize the yield and purity of niranthin .
Industrial Production Methods
Industrial production of niranthin involves large-scale extraction processes using optimized solvent systems and conditions. Techniques such as Soxhlet extraction and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify niranthin from plant materials . The use of hydrolytic enzymes like cellulase and protease has also been explored to enhance the extraction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with different reagents and conditions to form a range of products.
Common Reagents and Conditions
Common reagents used in the reactions involving niranthin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and other electrophiles .
Major Products Formed
The major products formed from the reactions of niranthin include various oxidized and reduced derivatives, which retain the core lignan structure but exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of topoisomerase IB in Leishmania donovani, a key enzyme involved in DNA replication . Additionally, niranthin modulates the NF-κB, MAPKs, and PI3K-Akt signaling pathways, contributing to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is often compared with other lignans such as phyllanthin, hypophyllanthin, and nirtetralin. While all these compounds share a similar phenylpropanoid structure, niranthin stands out due to its potent anxiolytic and anti-leishmanial activities . The unique arrangement of functional groups in niranthin contributes to its distinct pharmacological profile.
List of Similar Compounds
- Phyllanthin
- Hypophyllanthin
- Nirtetralin
- Podophyllotoxin
- Bicyclol
This compound’s unique chemical structure and diverse bioactivities make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C24H32O7 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 |
InChI Key |
RCFGIEPQSDGMJJ-RTBURBONSA-N |
Isomeric SMILES |
COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)COC |
SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |
Synonyms |
niranthin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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